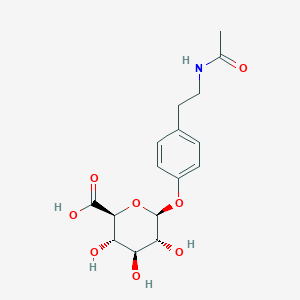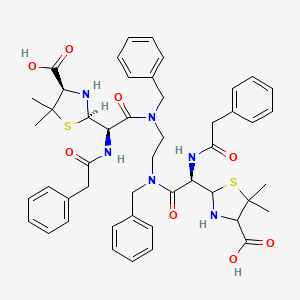
Benzylpenicilloic Acid Benzathide N-Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylpenicilloic Acid Benzathide N- Dimer is a complex organic compound with the molecular formula C48H56N6O8S2 and a molecular weight of 909.12
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzylpenicilloic Acid Benzathide N- Dimer involves multiple steps, starting from benzylpenicillin. The process typically includes the following steps:
Formation of Benzylpenicilloic Acid: Benzylpenicillin is hydrolyzed to form benzylpenicilloic acid.
Reaction with Benzathine: Benzylpenicilloic acid is then reacted with benzathine (N,N’-dibenzylethylenediamine) under controlled conditions to form the desired dimer.
Industrial Production Methods
Industrial production of Benzylpenicilloic Acid Benzathide N- Dimer follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of benzylpenicillin through fermentation using Penicillium notatum or related organisms.
Chemical Modification: Hydrolysis of benzylpenicillin to benzylpenicilloic acid, followed by reaction with benzathine.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylpenicilloic Acid Benzathide N- Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzylpenicilloic acid derivatives .
Applications De Recherche Scientifique
Benzylpenicilloic Acid Benzathide N- Dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of various chemical intermediates and as a reference material in analytical chemistry.
Mécanisme D'action
The mechanism of action of Benzylpenicilloic Acid Benzathide N- Dimer involves its interaction with specific molecular targets. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stage of bacterial cell wall synthesis. This leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylpenicillin: A natural penicillin antibiotic used to treat various bacterial infections.
Benzathine Benzylpenicillin: A long-acting form of benzylpenicillin used for intramuscular injections.
Uniqueness
Benzylpenicilloic Acid Benzathide N- Dimer is unique due to its dimeric structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and undergo specific chemical reactions makes it valuable for various scientific applications.
Propriétés
Formule moléculaire |
C48H56N6O8S2 |
|---|---|
Poids moléculaire |
909.1 g/mol |
Nom IUPAC |
2-[(1R)-2-[benzyl-[2-[benzyl-[(2R)-2-[(2R,4R)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(2-phenylacetyl)amino]acetyl]amino]ethyl]amino]-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C48H56N6O8S2/c1-47(2)39(45(59)60)51-41(63-47)37(49-35(55)27-31-17-9-5-10-18-31)43(57)53(29-33-21-13-7-14-22-33)25-26-54(30-34-23-15-8-16-24-34)44(58)38(42-52-40(46(61)62)48(3,4)64-42)50-36(56)28-32-19-11-6-12-20-32/h5-24,37-42,51-52H,25-30H2,1-4H3,(H,49,55)(H,50,56)(H,59,60)(H,61,62)/t37-,38-,39+,40?,41+,42?/m0/s1 |
Clé InChI |
RIVBNBQSUWDAKN-GHYQIWLKSA-N |
SMILES isomérique |
CC1([C@H](N[C@H](S1)[C@@H](C(=O)N(CCN(CC2=CC=CC=C2)C(=O)[C@H](C3NC(C(S3)(C)C)C(=O)O)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)C(=O)O)C |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)N(CCN(CC2=CC=CC=C2)C(=O)C(C3NC(C(S3)(C)C)C(=O)O)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


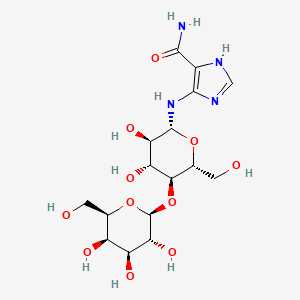
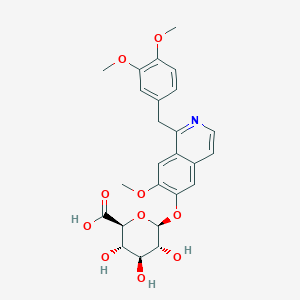
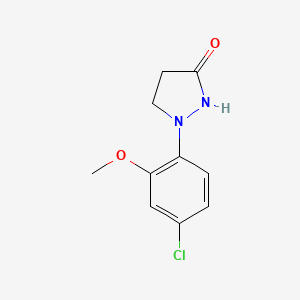


![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)


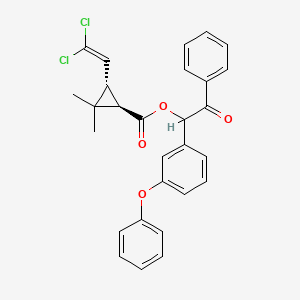

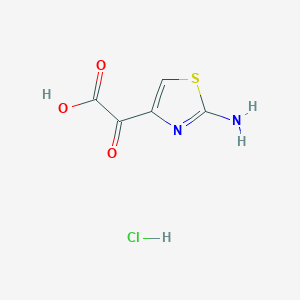
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
